molecular formula C6H14O13P2 B1668194 2-Carboxyarabinitol-1,5-diphosphate CAS No. 27442-42-8

2-Carboxyarabinitol-1,5-diphosphate

Cat. No. B1668194
CAS RN: 27442-42-8
M. Wt: 356.11 g/mol
InChI Key: ITHCSGCUQDMYAI-ZMIZWQJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-carboxy-D-arabinitol 1,5-bisphosphate is a ribonic acid phosphate. It derives from a 2-carboxy-D-arabinitol and a D-ribonic acid.

Scientific Research Applications

Photosynthetic CO2 Assimilation Regulation

2-Carboxyarabinitol-1-phosphate (CA1P) is identified as a potent, naturally occurring inhibitor of ribulose 1,5-bisphosphate carboxylase/oxygenase (Rubisco), a key enzyme in photosynthetic CO2 assimilation. Research by Andralojc et al. (2002) elucidates that CA1P limits photosynthetic CO2 assimilation in low light conditions, highlighting its role in the regulation of photosynthesis.

Drought Stress and Rubisco Activity

CA1P also plays a significant role in the modulation of Rubisco activity during drought stress. Parry et al. (2002) found that in tobacco plants, Rubisco's activity, critical for photosynthesis, is influenced by the presence of tight-binding inhibitors like CA1P, especially under drought conditions. This points to its vital function in plant adaptation to environmental stress (Parry et al., 2002).

Plastidic Isoprenoid Biosynthesis

The research by Estevez et al. (2001) on 1-deoxy-d-xylulose-5-phosphate synthase, involved in the plastidic 2C-methyl-d-erythritol 4-phosphate (MEP) pathway, suggests a connection to CA1P. The MEP pathway, which produces isopentenyl diphosphate, is an essential process in plants for isoprenoid production. While the direct link between CA1P and this pathway requires further exploration, the study provides insights into the broader metabolic context of CA1P (Estevez et al., 2001).

Enzyme Inhibition and Structural Insights

Further studies into the structural and functional aspects of enzymes related to CA1P provide deeper insights. For instance, the work on Mycobacterium tuberculosis 1-deoxy-d-xylulose-5-phosphate reductoisomerase by Henriksson et al. (2007) offers valuable data on enzyme inhibition, which may be pertinent to understanding CA1P's inhibitory roles (Henriksson et al., 2007).

properties

CAS RN

27442-42-8

Product Name

2-Carboxyarabinitol-1,5-diphosphate

Molecular Formula

C6H14O13P2

Molecular Weight

356.11 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid

InChI

InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4-,6-/m1/s1

InChI Key

ITHCSGCUQDMYAI-ZMIZWQJLSA-N

Isomeric SMILES

C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O

SMILES

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O

Appearance

Solid powder

Other CAS RN

27442-42-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2'-carboxy-D-arabinitol 1,5-bisphosphate
2-CABP
2-carboxy-D-arabinitol 1,5-diphosphate
2-carboxyarabinitol 1,5-biphosphate
2-carboxyarabinitol 1,5-bisphosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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